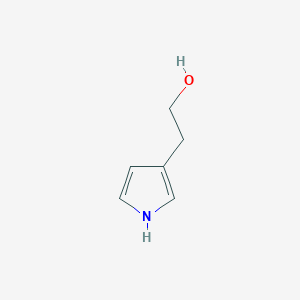

Pyrrole-3-ethanol

Description

Contextualization within Pyrrole (B145914) Chemistry and its Significance in Organic Synthesis

The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. chemicalbook.com This structural motif is a cornerstone of organic chemistry and biochemistry, appearing in a vast array of natural products essential for life, such as heme (a component of hemoglobin), chlorophyll, and vitamin B12. biosynce.comuop.edu.pkscispace.com The aromaticity of the pyrrole ring, arising from the delocalization of six π-electrons over the five atoms, confers it with relative stability. slideshare.net However, it is also a π-rich system, making it reactive toward electrophiles, typically at the C-2 or C-5 positions. biosynce.comuop.edu.pk

In organic synthesis, the pyrrole scaffold is considered a "privileged structure" because its derivatives frequently exhibit significant biological activity. alliedacademies.orgresearchgate.net Consequently, numerous synthetic methods have been developed to construct and functionalize the pyrrole ring, including the Paal-Knorr, Knorr, and Hantzsch syntheses. wikipedia.orgwikipedia.org Pyrrole-3-ethanol represents a specifically functionalized version of this important heterocycle. The presence of a primary alcohol group on a two-carbon linker at the C-3 position provides a reactive handle that is electronically distinct from the aromatic ring itself, allowing for selective chemical transformations. This makes it a valuable intermediate for synthesizing a wide range of more complex pyrrole-containing molecules.

Rationale for Dedicated Research on this compound and its Derivatives

The primary rationale for dedicated research into this compound stems from its utility as a versatile synthetic intermediate in drug discovery and materials science. alliedacademies.org The ethanol (B145695) side chain is the key to its versatility, offering a site for a multitude of chemical modifications without initially altering the core pyrrole ring.

Key research drivers include:

Access to Diverse Derivatives: The terminal hydroxyl group can be easily oxidized to an aldehyde or a carboxylic acid, esterified, converted into an ether, or replaced with other functional groups like halides or amines. This allows chemists to readily generate large libraries of novel pyrrole derivatives.

Medicinal Chemistry Applications: The pyrrole nucleus is a component of many pharmaceutically active molecules with a broad spectrum of activities, including antibacterial, anti-inflammatory, anticancer, and antioxidant properties. alliedacademies.orgnih.gov Researchers utilize this compound as a starting point to build new candidate drugs, where the side chain can be modified to optimize binding to biological targets, improve pharmacokinetic properties, or introduce new functionalities. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies: By systematically modifying the ethanol side chain of this compound and evaluating the biological activity of the resulting compounds, researchers can establish clear structure-activity relationships. This process is fundamental to medicinal chemistry for identifying the specific molecular features responsible for a drug's therapeutic effect and for designing more potent and selective agents. acs.org

Scope and Objectives of Contemporary Research on this compound

Modern research involving this compound is focused on leveraging its structural features for the efficient creation of functional molecules. The scope of this research is broad, spanning synthetic methodology, medicinal chemistry, and materials science.

Core objectives of current research include:

Development of Efficient Synthetic Routes: A significant area of focus is the development of novel, efficient, and environmentally friendly ("green") methods for synthesizing this compound and its derivatives. researchgate.net This includes the use of microwave-assisted synthesis to reduce reaction times and improve yields, as well as the development of continuous flow processes for scalable production. mdpi.comsyrris.com

Synthesis of Biologically Active Compounds: A major objective is the use of this compound as a scaffold for the synthesis of new therapeutic agents. Research groups design and synthesize derivatives to target a variety of diseases. For example, derivatives are being investigated as multi-target agents for Alzheimer's disease, as novel antibacterials to combat resistant strains, and as potential anticancer agents. nih.govmdpi.commdpi.com

Exploration of New Chemical Space: Researchers aim to explore the "chemical space" around the this compound scaffold by creating highly diverse molecular libraries. acs.org The objective is to discover molecules with novel properties, whether for pharmaceutical applications or for use in areas like polymer science or as corrosion inhibitors. scispace.comalliedacademies.org This involves combining the pyrrole core with other pharmacophores or functional moieties to achieve synergistic effects or entirely new functionalities. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrrol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-4-2-6-1-3-7-5-6/h1,3,5,7-8H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDAMAKAICZPOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301808 | |

| Record name | Pyrrole-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22186-59-0 | |

| Record name | Pyrrole-3-ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrole-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pyrrole 3 Ethanol and Its Functionalized Analogues

Classical and Named Reactions in Pyrrole-3-ethanol Synthesis

Classical named reactions have long been the cornerstone of pyrrole (B145914) synthesis, offering versatile routes to substituted pyrrole scaffolds. Adaptations of these methods, often involving carefully selected starting materials, can lead to the introduction of specific functional groups, such as the 2-hydroxyethyl moiety at the 3-position.

Hantzsch Pyrrole Synthesis Adaptations for 3-Substituted Pyrroleslucp.net

The Hantzsch pyrrole synthesis, named after Arthur Rudolf Hantzsch, is a well-established method involving the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine wikipedia.orgwikipedia.org. The reaction proceeds through a series of steps including enamine formation, nucleophilic attack, cyclization, and elimination, ultimately yielding a substituted pyrrole wikipedia.org. While the standard Hantzsch synthesis typically leads to substitution at the 2, 3, 4, and 5 positions, achieving specific substitution patterns, such as a 3-ethanol group, requires careful design of the starting materials.

To synthesize this compound via a Hantzsch-type approach, one could envision using a β-ketoester or an α-haloketone that incorporates a protected 2-hydroxyethyl group. For instance, a β-ketoester with a side chain that ultimately forms the 3-position of the pyrrole ring, or an α-haloketone with such a side chain, could be employed. Research has shown extensions of the Hantzsch synthesis to produce various ester-substituted pyrroles cdnsciencepub.comresearchgate.net, indicating the method's flexibility in incorporating ester functionalities, which could potentially be reduced to alcohols.

Paal-Knorr Synthesis Approaches

The Paal-Knorr pyrrole synthesis, independently reported by Paal and Knorr in the late 19th century, is a highly versatile and widely utilized method for pyrrole ring formation pensoft.net. This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions, followed by dehydrative cyclization lucp.netwikipedia.orgpensoft.netmdpi.com. The structure of the 1,4-dicarbonyl precursor directly dictates the substitution pattern of the resulting pyrrole.

To synthesize this compound using the Paal-Knorr reaction, the key would be to employ a 1,4-dicarbonyl compound that possesses a 2-hydroxyethyl group (or a protected precursor) at the appropriate position to end up at the 3-position of the pyrrole ring. For example, a 1,4-dicarbonyl compound where the carbon atom destined to become C-3 of the pyrrole is attached to a -CH₂CH₂OH moiety would be required. While direct examples of this compound synthesis via Paal-Knorr are not explicitly detailed in the provided snippets, the method's broad applicability to various functionalized pyrroles, including those derived from biomass precursors like 1-hydroxyhexane-2,5-dione (B3055535) (leading to 2-hydroxymethyl-5-methylpyrroles) rsc.org, highlights its potential for incorporating hydroxyl-containing side chains. Modern advancements include microwave-assisted Paal-Knorr reactions, which significantly reduce reaction times and improve yields, often employing catalysts like iron(III) chloride or solid acids pensoft.netpensoft.netorganic-chemistry.org.

Piloty-Robinson Pyrrole Synthesisbocsci.com

The Piloty-Robinson pyrrole synthesis is a method that typically involves the reaction of two equivalents of an aldehyde with hydrazine, or the conversion of ketone-derived azines into pyrroles wikipedia.orgnih.govresearchgate.net. This reaction can be useful for introducing specific substituents onto the pyrrole ring nih.gov. For the synthesis of this compound, the starting aldehyde or ketone would need to be functionalized such that the 2-hydroxyethyl group is positioned correctly on the final pyrrole ring. For instance, using an aldehyde that already contains a protected hydroxyl group on a side chain could lead to a 3-substituted pyrrole after reaction with hydrazine, followed by deprotection. Microwave irradiation has been shown to accelerate the Piloty-Robinson synthesis, leading to improved yields and reduced reaction times for producing substituted pyrroles researchgate.netacs.org.

Van Leusen Pyrrole Synthesismdpi.commdpi.com

The Van Leusen pyrrole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent wikipedia.org. This reaction typically involves the [3+2] cycloaddition of TosMIC with electron-deficient alkenes (enones) or alkynes in the presence of a base wikipedia.orgorganic-chemistry.orgmdpi.com. The mechanism involves a Michael addition followed by intramolecular cyclization and elimination of the tosyl group wikipedia.orgmdpi.com. This method is known for its ability to synthesize various substituted pyrroles, including those with substituents at the 3- and 4-positions mdpi.comnih.gov.

To synthesize this compound using the Van Leusen approach, one would need to employ an enone or alkyne precursor that contains a 2-hydroxyethyl moiety or a protected form thereof, positioned to yield the desired 3-substitution. For example, reacting an appropriately substituted α,β-unsaturated carbonyl compound bearing a protected alcohol functionality with TosMIC could provide a route to functionalized pyrroles. Research has demonstrated the synthesis of 3-aryl-substituted pyrroles and 3-aroyl-4-heteroaryl pyrrole derivatives using this method mdpi.comnih.gov, showcasing its utility in placing substituents at the 3-position.

Modern and Green Chemistry Approaches

Modern synthetic chemistry increasingly emphasizes efficiency, atom economy, and environmental sustainability. Multi-component reactions (MCRs) embody these principles by assembling complex molecules from three or more starting materials in a single pot, often with reduced waste and energy consumption.

Multi-component Reactions (MCRs) for this compound Scaffoldspensoft.netorientjchem.orgrsc.orgwikipedia.orgacs.org

MCRs offer highly efficient pathways to diverse pyrrole scaffolds, often under mild and environmentally friendly conditions rsc.orgsemanticscholar.org. These reactions can incorporate multiple functional groups in a single step, making them ideal for generating libraries of substituted pyrroles. For the synthesis of this compound and its analogues, MCRs provide a direct route to incorporate the desired functionalities.

Several MCRs have been developed for pyrrole synthesis. For instance, a catalyst-free, three-component reaction in water-ethanol media has been reported for the synthesis of fused pyrrole derivatives mdpi.com. Other MCRs utilize inexpensive starting materials like glyoxals, 1,3-dicarbonyl compounds, and amines, often in ethanol (B145695) as a solvent, to yield substituted pyrroles and dihydropyrroles semanticscholar.org. Notably, a route to N-(2-hydroxyethyl)pyrroles has been achieved via a [3+2]-cycloaddition reaction between aldehydes and trans-4-hydroxyprolines, highlighting the potential of MCRs to directly incorporate hydroxyethyl (B10761427) functionalities, albeit on the nitrogen atom in this specific case orientjchem.org. The development of MCRs that directly incorporate a 2-hydroxyethyl group at the 3-position of the pyrrole ring would represent a significant advancement, leveraging the efficiency and green credentials of these methodologies.

Compound List

Catalyst-Free and Environmentally Benign Reaction Media

The drive towards sustainable chemistry has spurred the development of synthetic routes that minimize or eliminate the use of hazardous catalysts and solvents. Several strategies have emerged for the synthesis of pyrrole derivatives using environmentally friendly reaction media.

One approach involves the use of deep eutectic solvents (DESs) as both reaction media and catalysts. Choline (B1196258) hydroxide (B78521), for instance, has been employed as an efficient base and reaction medium for the regioselective synthesis of substituted pyrroles from methyl 2-isocyanoacetate and α,β-unsaturated ketones. This method is noted for its mild conditions, ease of workup, and the recyclable, non-toxic nature of the choline hydroxide rsc.orgrsc.org. Similarly, polyethylene (B3416737) glycol (PEG) has been found to be an effective and green medium for the one-pot synthesis of highly functionalized pyrroles rsc.org.

Water and water-ethanol mixtures are also increasingly utilized as benign reaction media. A catalyst-free, three-component reaction involving ammonium (B1175870) acetate, 1,3-dicarbonyl compounds, and aromatic α-hydroxycarbonyl compounds in a water-ethanol mixture (50:50) under reflux conditions has been reported to yield substituted pyrroles with improved yields compared to pure ethanol or water thieme-connect.comthieme-connect.com. This improvement is attributed to reactant association via hydrophobic interactions and product precipitation. Furthermore, catalyst-free, three-component procedures in water or water-ethanol media have been developed for the synthesis of tetrasubstituted pyrroles via tandem enamine formation–Michael addition–cyclization sequences rsc.orgacs.org.

Solvent-free conditions represent another green approach. The synthesis of N-substituted pyrroles using bismuth nitrate (B79036) as a catalyst under ultrasound irradiation at room temperature in solvent-free conditions has demonstrated excellent yields beilstein-journals.org.

Table 1: Examples of Catalyst-Free and Environmentally Benign Pyrrole Synthesis

| Reaction Type | Starting Materials | Catalyst/Medium | Yield Range | Conditions | Reference |

| Synthesis of 2,3,4-trisubstituted 1H-pyrroles | Methyl 2-isocyanoacetate, α,β-unsaturated ketones | Choline hydroxide (base and reaction medium) | High | Mild conditions | rsc.orgrsc.org |

| Synthesis of N-substituted pyrroles | Primary amines, 2,5-dimethoxytetrahydrofuran (B146720) (2,5-DMTHF) | Water or Deep Eutectic Solvent (DES) | 85–97% | Thermal or ultrasonic irradiation | beilstein-journals.org |

| Three-component synthesis of tetrasubstituted pyrroles | Primary amines, 1,3-dicarbonyl compounds, isatin-derived Michael acceptors | Solvent-free, glycerol, PEG-200, or water | Excellent | One-pot transformation | rsc.org |

| Three-component synthesis of fused pyrroles | Heterocyclic ketene (B1206846) aminals (HKAs), arylglyoxal monohydrates, cyclohexane-1,3-diones | Water–ethanol (3:1, v:v) | 87–93% | Reflux | acs.org |

| Three-component reaction of ammonium acetate, 1,3-dicarbonyls, α-hydroxycarbonyls | Ammonium acetate, 1,3-dicarbonyl compounds, aromatic α-hydroxycarbonyl compounds | Water–ethanol (50:50) | High | Reflux | thieme-connect.comthieme-connect.com |

| Synthesis of C3-arylated/alkenylated pyrroles | Succinaldehyde, primary amine, activated carbonyls | Catalyst-free, open-flask conditions | Good | Paal-Knorr reaction | researchgate.net |

Microwave-Assisted Synthesis Strategies

Microwave irradiation offers a rapid and efficient method for accelerating organic reactions, often leading to higher yields and reduced reaction times compared to conventional heating. This technique has been widely applied to pyrrole synthesis.

For instance, the Clauson–Kaas reaction, a common method for synthesizing N-substituted pyrroles, has been successfully adapted for microwave-assisted synthesis using 2,5-dimethoxytetrahydrofuran and various primary amines in greener solvents like water or acetic acid, achieving yields up to 96% beilstein-journals.org. Microwave irradiation has also been employed in multicomponent reactions for pyrrole synthesis. A three-component reaction involving sodium diethyl oxalacetate, aromatic aldehydes, and primary amines in ethanol under microwave irradiation has yielded novel pyrrole derivatives in a convenient one-step procedure benthamscience.com.

Other studies have explored microwave-assisted synthesis for specific pyrrole scaffolds, such as 2-amino-4,5-diphenylpyrrole-3-carbonitriles, achieving good yields in short reaction times rsc.org. Similarly, microwave heating has been utilized for solvent-free synthesis of sulfonylpyrroles, completing reactions in 30–60 minutes at 150 °C pensoft.net. The synthesis of pyrrole-based compounds using microwave irradiation has also been reported to provide higher yields (87–94%) compared to conventional methods (55–85%), with significant reductions in reaction time, particularly for hydrazinolysis steps mdpi.com.

Table 2: Examples of Microwave-Assisted Pyrrole Synthesis

| Reaction Type | Starting Materials | Catalyst | Yield Range | Conditions | Reference |

| Clauson–Kaas synthesis of N-substituted pyrroles | Primary amines, 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) | None (in water) or Acetic acid | 12–96% | Microwave irradiation (10 min at 130 °C in ethanol) | beilstein-journals.orgpensoft.net |

| Three-component synthesis of pyrrole derivatives | Sodium diethyl oxaloacetate, aromatic aldehydes, primary amines | None | Good | Ethanol, MW irradiation | benthamscience.com |

| Synthesis of functionalized pyrrole derivatives | Various amines, 2,5-dimethoxytetrahydrofuran | Mn(NO3)2·4H2O | Good | 120 °C, 20 min, solvent-free | pensoft.net |

| Synthesis of 3-(3′-pyrrolyl)-2-oxindoles | Various heterocyclic moieties, pyrrole, triazole, etc. | None | High | MW heating | rsc.org |

| Synthesis of 1,2,4-substituted pyrrole derivatives | Readily available starting materials | None | Good | MW heating | organic-chemistry.org |

| Synthesis of pyrrole-based hydrazide (vh0) and hydrazide–hydrazones (vh1-4) | Valine, dicarbonyl compound, hydrazine-hydrate | None | 87–94% | MW reactor (750 W, 1 h for hydrazide) | mdpi.com |

| Synthesis of pyrroles, pyridines, etc. via alcohol dehydrogenation | Alcohols, chroman-4-one amino ligands, Mn(II) or Co(II) salts | Mn(II) or Co(II) salts | Good | MW assistance | benthamdirect.com |

Biocatalysis and Enzymatic Methods

Biocatalysis, particularly the use of enzymes like lipases, offers a green and selective alternative for synthesizing complex organic molecules. While direct examples for this compound are limited, lipase-catalyzed reactions have been successfully applied to the synthesis of related pyrrole structures.

Lipases have been employed for the synthesis of pyrrole disulfides from β-ketothioamides and ethyl cyanoacetate (B8463686) in ethanol, achieving yields up to 88% under mild conditions (40 °C) mdpi.com. This highlights the potential of lipases to catalyze C-C bond formation and cyclization reactions relevant to pyrrole ring construction. Furthermore, studies have explored lipase-catalyzed synthesis of polyhydroxyalkyl pyrroles from unprotected sugars, benzoylacetonitriles, and ammonium acetate/benzylamines in water orcid.org.

The general advantages of lipase-catalyzed reactions include their high efficiency, specificity, mild reaction conditions, and the ability to reuse the biocatalyst, aligning with green chemistry principles thieme-connect.com. These characteristics make biocatalysis a promising avenue for developing sustainable synthetic routes to pyrrole derivatives, including those with alcohol functionalities.

Stereoselective and Regioselective Synthesis of this compound Derivatives

Achieving precise control over the position of substituents (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is crucial for synthesizing biologically active pyrrole derivatives.

Control of Regioselectivity in Cyclization Reactions

Many pyrrole syntheses rely on cyclization reactions, where controlling the site of bond formation is paramount. For example, in the Knorr pyrrole synthesis and its modifications, the regioselectivity of cyclization dictates the substitution pattern of the final pyrrole ring tandfonline.com. Modern approaches often employ multicomponent reactions (MCRs) that assemble multiple building blocks in a single pot, offering opportunities for controlled regioselectivity.

One strategy involves the tandem enamine formation–Michael addition–cyclization sequence, which can lead to highly regioselective formation of substituted pyrroles rsc.org. Similarly, multicomponent reactions involving heterocyclic ketene aminals (HKAs), arylglyoxal monohydrates, and cyclohexane-1,3-diones in water–ethanol media have demonstrated regioselective synthesis of fused pyrroles acs.org. Catalyst-free protocols have also been developed for the direct regiospecific synthesis of C3-substituted pyrroles, utilizing in situ generated enamine intermediates trapped with activated carbonyls before a Paal–Knorr reaction researchgate.net.

Asymmetric Synthesis Approaches to Chiral this compound Analogues

The synthesis of chiral pyrrole derivatives, including those with hydroxyl functionalities, often requires sophisticated asymmetric synthesis techniques. These methods aim to produce enantiomerically pure or enriched compounds.

Chiral auxiliaries and ligands play a key role in directing the stereochemical outcome of reactions. For instance, chiral acetals derived from 1,2-ethanediols have been used as chiral auxiliaries in Diels–Alder reactions, demonstrating high stereochemical induction sfu.ca. Similarly, chiral ligands in combination with transition metals (e.g., copper, palladium, nickel) are employed in various asymmetric transformations, including C-O and C-N bond formations, leading to chiral heterocycles rsc.org.

Organocatalysis has also emerged as a powerful tool for asymmetric pyrrole synthesis. Chiral Brønsted acids (CPAs) have been used in asymmetric Paal–Knorr reactions to synthesize axially chiral arylpyrroles with high enantioselectivity (up to 98% ee) mdpi.com. These methods provide access to chiral pyrrole scaffolds that can be further functionalized.

While direct examples for this compound are scarce, methodologies involving the asymmetric synthesis of 3-substituted pyrroles or pyrroles with chiral alcohol functionalities highlight the potential for developing stereoselective routes. For example, the synthesis of optically pure 3-pyrrole-substituted 2-azetidinones has been achieved using molecular iodine catalysis under microwave irradiation researchgate.net.

Chemical Reactivity, Transformations, and Derivatization of Pyrrole 3 Ethanol

Reactions at the Pyrrole (B145914) Ring System

The pyrrole ring is a π-excessive aromatic system, meaning the five-membered ring shares six π-electrons, leading to a high electron density. This makes it significantly more reactive than benzene (B151609) towards electrophiles and prone to oxidation, while generally being unreactive towards nucleophiles. wikipedia.orgpearson.compharmaguideline.com The 3-(2-hydroxyethyl) substituent, being an alkyl group, is weakly electron-donating through an inductive effect, which further activates the ring towards electrophilic attack. wikipedia.org

Electrophilic Aromatic Substitution (EAS) Reactions

Due to its high electron density, pyrrole and its derivatives readily undergo electrophilic aromatic substitution, often under milder conditions than those required for benzene. pearson.com The substitution pattern is dictated by the stability of the intermediate carbocation (arenium ion). For an unsubstituted pyrrole, attack at the C2 or C5 (α) positions is strongly favored over the C3 or C4 (β) positions because the positive charge in the intermediate can be delocalized over more atoms, including the nitrogen, leading to a more stable resonance hybrid. onlineorganicchemistrytutor.comyoutube.com

In Pyrrole-3-ethanol, the C3 position is occupied. The activating alkyl substituent directs incoming electrophiles primarily to the adjacent C2 and C5 positions. The C5 position is generally the most favored site for substitution due to less steric hindrance compared to the C2 position, which is adjacent to the substituent.

Table 1: Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagent(s) | Typical Conditions | Major Product |

|---|---|---|---|

| Halogenation (Bromination) | Bromine (Br₂) in ethanol (B145695) | 0°C | 2,4,5-tribromo-1H-pyrrole-3-ethanol |

| Nitration | Nitric acid (HNO₃) / Acetic anhydride (B1165640) (Ac₂O) | Cold temperatures (e.g., -10°C) | 5-nitro-1H-pyrrole-3-ethanol |

| Sulfonation | Sulfur trioxide pyridine (B92270) complex (SO₃·py) | ~100°C | 1H-pyrrole-3-ethanol-5-sulfonic acid |

| Friedel-Crafts Acylation | Acetic anhydride (Ac₂O) | Heating (e.g., 150-200°C), no catalyst needed | 1-(5-(2-hydroxyethyl)-1H-pyrrol-2-yl)ethan-1-one |

| Vilsmeier-Haack Formylation | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | 0°C to room temperature, followed by hydrolysis | 5-(2-hydroxyethyl)-1H-pyrrole-2-carbaldehyde |

Nucleophilic Additions and Substitutions

The electron-rich nature of the pyrrole ring makes it inherently resistant to nucleophilic aromatic substitution. edurev.inwordpress.com Such reactions typically require the presence of strong electron-withdrawing groups on the ring to decrease the electron density and stabilize the negatively charged Meisenheimer complex intermediate, which is not the case for this compound. edurev.in

However, nucleophilic reactivity can be achieved indirectly. The N-H proton of the pyrrole ring is weakly acidic (pKa ≈ 17.5) and can be removed by a strong base (e.g., sodium hydride, n-butyllithium) to form the pyrrolide anion. wikipedia.org This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides, at either the nitrogen or a carbon atom, depending on the reaction conditions and the counter-ion. wikipedia.org

Table 2: Nucleophilic Reactions via Pyrrolide Anion

| Reaction Type | Reagent 1 | Reagent 2 | Major Product | Notes |

|---|---|---|---|---|

| N-Alkylation | NaH | Iodomethane (CH₃I) | 2-(1-methyl-1H-pyrrol-3-yl)ethanol | Favored with ionic metal salts (Na, K) in polar solvents. wikipedia.org |

| N-Acylation | NaH | Acetyl chloride (CH₃COCl) | 1-(3-(2-hydroxyethyl)-1H-pyrrol-1-yl)ethan-1-one | Reaction at nitrogen is typical for acylation. |

Oxidative and Reductive Transformations

Oxidation: The pyrrole ring is highly susceptible to oxidation. wikipedia.org Strong oxidizing agents, such as chromium trioxide, or exposure to air and light can lead to the formation of complex polymeric materials, often observed as a dark resinous solid. uop.edu.pk Under controlled conditions, oxidation can lead to dearomatization, yielding functionalized products like pyrrolinones. researchgate.net For example, oxidation with chromium trioxide in acetic acid can cleave the ring to form maleinimide derivatives. uop.edu.pk

Reduction: The aromaticity of the pyrrole ring makes it relatively resistant to reduction compared to simple alkenes. wikipedia.org However, it can be reduced under various conditions to yield either 3-pyrrolines (dihydropyrroles) or pyrrolidines (tetrahydropyrroles). wikipedia.org The choice of reducing agent and conditions determines the extent of reduction. Mild reduction with zinc in acetic acid tends to yield 3-pyrrolines. uop.edu.pknih.gov Catalytic hydrogenation with catalysts like platinum, palladium, or Raney Nickel under more forcing conditions (higher pressure and temperature) can achieve complete saturation to the pyrrolidine (B122466) ring. wikipedia.org

Table 3: Oxidative and Reductive Transformations of the Pyrrole Ring

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | Chromium trioxide (CrO₃) in Acetic Acid | 3-(2-hydroxyethyl)maleinimide |

| Partial Reduction | Zinc (Zn) in Acetic Acid | 3-(2-hydroxyethyl)-3-pyrroline |

| Full Reduction (Hydrogenation) | H₂, Raney Nickel (Ni) | 2-(pyrrolidin-3-yl)ethanol |

Reactions at the Hydroxyl Group of the Ethanol Moiety

The primary alcohol functional group on the ethanol side chain of this compound undergoes typical alcohol reactions, largely independent of the pyrrole ring. This allows for selective derivatization of the side chain without altering the heterocyclic core, provided that reaction conditions are chosen carefully to avoid affecting the sensitive pyrrole ring (e.g., avoiding strong acids).

Esterification and Etherification

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its more reactive derivatives. The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uk However, given the acid-sensitivity of the pyrrole ring, milder methods are preferable. Reaction with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine, provides a more efficient and controlled route to the corresponding esters under neutral or slightly basic conditions. chemguide.co.uk

Etherification: Ethers can be synthesized via methods such as the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (SN2 reaction). This method is highly versatile for preparing a wide range of ethers. organic-chemistry.org

Table 4: Esterification and Etherification of the Hydroxyl Group

| Reaction | Reagent(s) | Product |

|---|---|---|

| Esterification (with Acyl Chloride) | Acetyl chloride, Pyridine | 2-(1H-pyrrol-3-yl)ethyl acetate |

| Esterification (with Anhydride) | Acetic anhydride, Pyridine | 2-(1H-pyrrol-3-yl)ethyl acetate |

| Etherification (Williamson) | 1. Sodium hydride (NaH) 2. Iodomethane (CH₃I) | 3-(2-methoxyethyl)-1H-pyrrole |

Oxidation to Carbonyls and Carboxylic Acids

The primary alcohol of the ethanol moiety can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. libretexts.orgchemguide.co.uk

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium chlorochromate (PCC) or the use of Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine) are effective for this transformation, yielding pyrrole-3-acetaldehyde. libretexts.org These methods avoid the use of water, which can lead to over-oxidation. masterorganicchemistry.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. libretexts.org Common reagents for this transformation include chromium trioxide in aqueous sulfuric acid (Jones reagent) or potassium permanganate (B83412) (KMnO₄). These powerful oxidants will convert this compound into pyrrole-3-acetic acid. Care must be taken as these harsh conditions can also lead to the degradation of the pyrrole ring itself.

Table 5: Oxidation of the Hydroxyl Group

| Desired Product | Reagent(s) | Product Name |

|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) in CH₂Cl₂ | (1H-pyrrol-3-yl)acetaldehyde |

| Aldehyde | Swern Oxidation: (COCl)₂, DMSO, Et₃N | (1H-pyrrol-3-yl)acetaldehyde |

| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | (1H-pyrrol-3-yl)acetic acid |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | (1H-pyrrol-3-yl)acetic acid |

Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl (-OH) group of the ethanol moiety in this compound is a poor leaving group in nucleophilic substitution reactions. To enhance its reactivity, the hydroxyl group must be converted into a better leaving group. This is typically achieved by protonation under strongly acidic conditions, which transforms the -OH group into a good leaving group, water (H₂O).

Once activated, the primary carbon of the ethanol side chain becomes susceptible to attack by various nucleophiles in an SN2 (bimolecular nucleophilic substitution) reaction. Common reagents used for this transformation include strong hydrohalic acids (HBr, HCl), thionyl chloride (SOCl₂), and phosphorus tribromide (PBr₃). These reactions effectively replace the hydroxyl group with a halide, yielding 3-(2-haloethyl)-1H-pyrrole derivatives, which are themselves important intermediates for further synthesis.

| Reagent | Product | Reaction Conditions | Mechanism |

|---|---|---|---|

| Hydrobromic Acid (HBr) | 3-(2-bromoethyl)-1H-pyrrole | Aqueous HBr, heat | SN2 |

| Hydrochloric Acid (HCl) / ZnCl₂ | 3-(2-chloroethyl)-1H-pyrrole | Concentrated HCl with Zinc Chloride (Lucas Reagent) | SN2 |

| Thionyl Chloride (SOCl₂) | 3-(2-chloroethyl)-1H-pyrrole | In an inert solvent like pyridine or THF | SN2 |

| Phosphorus Tribromide (PBr₃) | 3-(2-bromoethyl)-1H-pyrrole | In an inert solvent like diethyl ether | SN2 |

Formation of Fused and Bridged Pyrrole Systems

The functional side chain of this compound serves as a strategic anchor for the construction of more complex, multi-cyclic structures such as fused and bridged pyrrole systems. These synthetic strategies are pivotal in creating novel molecular scaffolds for various applications.

A common approach involves an intramolecular cyclization cascade. This process typically begins with the modification of the hydroxyl group to introduce a reactive functionality or a better leaving group, as described in the previous section. Following this activation, a subsequent reaction, often triggered by a catalyst or a change in conditions, induces the side chain to react with a position on the pyrrole ring (or a substituent on the ring), thereby forming a new ring.

For example, an acid-catalyzed carbocyclization can be envisioned where the alcohol condenses with an aldehyde, followed by an intramolecular coupling involving the pyrrole ring acting as a nucleophile. nih.govrsc.org This type of reaction can lead to the formation of a variety of fused heterocyclic systems, depending on the specific reactants and conditions employed. The synthesis of these complex molecules often involves multiple bond-forming events in a single pot, showcasing the efficiency of cascade reactions. nih.gov

| Reaction Type | General Strategy | Potential Fused System |

|---|---|---|

| Intramolecular Friedel-Crafts Alkylation | 1. Convert -OH to a good leaving group (e.g., -OTs, -Cl). 2. Treat with a Lewis acid to promote cyclization onto the electron-rich pyrrole ring. | Dihydropyrrolo-oxazine or similar 6-membered ring systems. |

| Pictet-Spengler Reaction Analogue | 1. Convert -OH to an amine (-NH₂). 2. React with an aldehyde or ketone to form an iminium ion, followed by intramolecular cyclization. | Tetrahydropyrrolo[3,2-c]pyridine systems. |

| Bischler-Napieralski Reaction Analogue | 1. Convert -OH to an amine (-NH₂). 2. Acylate the amine. 3. Treat with a dehydrating agent (e.g., P₂O₅) to induce cyclization. | Dihydropyrrolo[3,2-c]pyridine systems. |

Synthesis of this compound-based Heterocyclic Conjugates

The hydroxyl group of this compound is a convenient point of attachment for conjugating the pyrrole moiety to other heterocyclic systems through stable ether or ester linkages. This derivatization is a key strategy for developing molecules with combined or enhanced properties.

Ether Linkages: The formation of an ether bond can be achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves deprotonating the alcohol of this compound with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. libretexts.org This alkoxide then reacts with a halo-substituted heterocycle (e.g., a chloropyrimidine or bromopyridine), where the halide acts as a leaving group, to form the desired heterocyclic ether conjugate. wikipedia.orglibretexts.org For this reaction to be efficient, the carbon bearing the halide on the partner heterocycle should be accessible for backside attack, typical of SN2 mechanisms. wikipedia.org

Ester Linkages: Ester conjugates are synthesized by reacting this compound with a heterocyclic carboxylic acid or its more reactive derivative, such as an acyl chloride. In the Fischer esterification method, the alcohol is reacted directly with the carboxylic acid under acidic catalysis. Alternatively, for a more rapid and often higher-yielding reaction, the heterocyclic acyl chloride is reacted with this compound, usually in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.

| Heterocyclic Partner (Example) | Linkage Type | Reaction Name/Type | Resulting Conjugate (Example Name) |

|---|---|---|---|

| 2-Chloropyrimidine | Ether (-O-) | Williamson Ether Synthesis | 2-((2-(1H-pyrrol-3-yl)ethoxy)pyrimidine |

| Nicotinic acid (Pyridine-3-carboxylic acid) | Ester (-COO-) | Fischer Esterification | 2-(1H-pyrrol-3-yl)ethyl nicotinate |

| Isonicotinoyl chloride (Pyridine-4-carbonyl chloride) | Ester (-COO-) | Schotten-Baumann Reaction | 2-(1H-pyrrol-3-yl)ethyl isonicotinate |

| 4-Bromomethyl-1,3-thiazole | Ether (-O-) | Williamson Ether Synthesis | 3-(2-((1,3-thiazol-4-yl)methoxy)ethyl)-1H-pyrrole |

Natural Occurrence and Biosynthetic Pathways

Identification of Pyrrole-3-ethanol in Natural Product Isolates

Direct identification and isolation of this compound from natural product isolates are not extensively documented within the provided search results. While this compound itself is not explicitly listed as a commonly isolated natural product, the broader class of pyrrole (B145914) derivatives is well-established as integral components of numerous biologically significant molecules. These include vital biomolecules such as heme, chlorophyll, and vitamin B12, as well as a wide array of alkaloids found in both terrestrial and marine environments ( wikipedia.org, mdpi.com, britannica.com). For instance, simpler pyrrole structures, such as 1-(4-benzyl-1H-pyrrol-3-yl)ethanone, have been identified in co-cultures of marine-derived fungi ( mdpi.com). Furthermore, indole-3-ethanol, also known as tryptophol, is recognized as a metabolite of tryptophan produced by gut microbiota ( hmdb.ca). However, specific reports detailing the natural occurrence of this compound are absent from the reviewed literature.

Proposed Biosynthetic Routes to this compound in Biological Systems (e.g., Microbial Metabolism)

The biosynthesis of the pyrrole ring system in biological contexts is understood through various pathways, frequently originating from amino acids. Pyrrole itself is not typically found in nature; rather, its derivatives are synthesized. Porphobilinogen, a trisubstituted pyrrole, is a key precursor in the biosynthesis of heme ( wikipedia.org). More complex pyrrole-containing natural products, such as prodigiosins, are understood to have proposed biosynthetic routes that involve amino acids like L-proline, L-serine, and L-methionine, in conjunction with precursors like pyruvate (B1213749) and 2-octenal (B7820987) ( wikipedia.org). Despite these general insights into pyrrole biosynthesis, specific proposed pathways for this compound within microbial metabolism have not been detailed in the provided search results.

Enzymatic Mechanisms Involved in this compound Biosynthesis

Research has explored the enzymatic synthesis of various pyrrole esters using lipases, such as Novozym 435, demonstrating biocatalytic approaches to pyrrole derivative synthesis ( nih.gov, researchgate.net, mdpi.com). However, the specific enzymes directly responsible for the biosynthesis of this compound have not been identified in the reviewed literature. The metabolism of ethanol (B145695) itself involves well-characterized enzymes, including alcohol dehydrogenase (ADH) and cytochrome P450 2E1 (CYP2E1) ( mdpi.com, wikipedia.org, usmlestrike.com). These enzymes are crucial for the breakdown of ethanol but are not directly implicated in the synthetic pathways of pyrrole compounds like this compound.

Compound List:

this compound

Pyrrole

Heme

Chlorophyll

Vitamin B12

Alkaloids

Porphobilinogen

Prodigiosins

1-(4-benzyl-1H-pyrrol-3-yl)ethanone

Indole-3-ethanol (Tryptophol)

Ethanol

Alcohol dehydrogenase (ADH)

Cytochrome P450 2E1 (CYP2E1)

Aldehyde dehydrogenase (ALDH)

Biological and Pharmacological Research on Pyrrole 3 Ethanol Derivatives Mechanism Focused, Excluding Clinical/safety/dosage

Mechanistic Investigations of Biological Action

Modulatory Effects on Cellular Pathways:Research may explore how pyrrole (B145914) derivatives influence cellular processes such as apoptosis, cell cycle arrest, signaling pathways, or the production of inflammatory mediators. Pyrrole molecules have been reported to target microtubule polymerization, tyrosine kinases, and other proteins, leading to effects like apoptosis and cell cycle arrestfrontiersin.orgmdpi.comtechscience.com.

Compound List:

As no specific "Pyrrole-3-ethanol" derivatives were identified in the search results, a list of compounds cannot be generated at this time. The research focused on broader classes of pyrrole derivatives, such as:

2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole derivatives

Pyrrolo[2,3-c]pyrazole derivatives frontiersin.org

Pyrrolo [2,3-b] pyrrole derivatives nih.gov

3-Cyanopyrrole derivatives ajrconline.org

Pyrrole derivatives with triazole and oxadiazole moieties scispace.com

Substituted pyrrole derivatives mdpi.commdpi.comresearchgate.netrjptonline.org

Indolin-2-one derivatives containing chloropyrroles nih.gov

Pyrrolo[2,3-d]pyrimidine derivatives japsonline.comresearchgate.net

2-anilino-4-(1H-pyrrol-3-yl)pyrimidines researchgate.net

N-substituted pyrroles

Advanced Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately determining the elemental composition of Pyrrole-3-ethanol. By measuring the mass-to-charge ratio (m/z) of its molecular ion with high precision, HRMS can distinguish it from other compounds with similar nominal masses. For this compound (C₆H₉NO), the computed exact mass is 111.068413911 Da nih.gov. This precise mass measurement allows for the unambiguous confirmation of its molecular formula.

Tandem Mass Spectrometry (MS/MS) further aids in structural elucidation by fragmenting the precursor ion (the molecular ion of this compound) into smaller fragment ions. Analyzing these fragmentation patterns provides clues about the connectivity of atoms within the molecule. While specific MS/MS fragmentation data for this compound were not detailed in the retrieved literature, studies on related compounds, such as N-modified phosphatidylethanolamines, indicate that characteristic fragment ions can arise from the cleavage of side chains or ring structures nih.gov. For this compound, expected fragmentation might involve the loss of water from the hydroxyl group, cleavage of the C-C bond in the ethanol (B145695) chain, or fragmentation of the pyrrole (B145914) ring itself.

Table 6.1.1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Compound | This compound | nih.gov |

| Molecular Formula | C₆H₉NO | nih.gov |

| Computed Exact Mass | 111.068413911 Da | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

While specific ¹H and ¹³C NMR spectral data for this compound were not extensively detailed in the provided search results, general expectations can be drawn from studies on related pyrrole derivatives and the parent pyrrole molecule. The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the protons of the pyrrole ring, the NH proton, and the protons of the ethanol side chain (-CH₂-CH₂-OH). Studies on other pyrrole derivatives indicate that pyrrole ring protons typically appear as doublets in the range of 6.6–7.5 ppm, with the NH proton resonating as a broad singlet, often between 8 and 11 ppm, depending on the solvent and concentration researchgate.netresearchgate.netmdpi.com. The ethanol side chain protons would likely appear as multiplets in the aliphatic region, with the methylene (B1212753) group adjacent to the hydroxyl (-CH₂OH) typically resonating around 3.6–3.8 ppm, and the methylene group attached to the pyrrole ring (-CH₂-pyrrole) appearing around 2.8–3.0 ppm. The ¹³C NMR spectrum would reveal distinct signals for the carbons of the pyrrole ring (typically 100–140 ppm) and the two carbons of the ethanol side chain (around 60–65 ppm for -CH₂OH and 25–30 ppm for -CH₂-pyrrole).

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for confirming the connectivity and assigning specific signals. COSY experiments would reveal proton-proton couplings within the pyrrole ring and along the ethanol chain, while HSQC would correlate directly bonded protons and carbons. HMBC is particularly useful for establishing long-range correlations, confirming the attachment of the ethanol group at the 3-position of the pyrrole ring. These techniques are routinely applied to confirm the structures of newly synthesized pyrrole compounds researchgate.netresearchgate.netredalyc.org.

Table 6.2.1.1: Expected ¹H NMR Chemical Shifts for this compound (Illustrative)

| Proton Type | Expected Chemical Shift (ppm) | Notes |

| Pyrrole H-2/H-5 | ~6.6–6.8 | Based on pyrrole wikipedia.orgchemicalbook.comresearchgate.net |

| Pyrrole H-4 | ~6.2–6.3 | Based on pyrrole wikipedia.orgchemicalbook.comresearchgate.net |

| Pyrrole NH | Broad singlet, ~8–11 | Variable, solvent-dependent |

| -CH₂-OH | ~3.6–3.8 | Alcohol methylene |

| -CH₂-pyrrole | ~2.8–3.0 | Methylene adjacent to pyrrole ring |

Table 6.2.1.2: Expected ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

| Pyrrole C-2/C-5 | ~120–130 | Aromatic carbons |

| Pyrrole C-3/C-4 | ~100–115 | Aromatic carbons |

| -CH₂OH | ~60–65 | Alcohol carbon |

| -CH₂-pyrrole | ~25–30 | Aliphatic methylene |

Solid-state NMR spectroscopy provides valuable information about the structure, dynamics, and intermolecular interactions of compounds in their crystalline or amorphous solid forms. While specific solid-state NMR data for this compound were not found in the reviewed literature, this technique is employed to study the conformational preferences, molecular packing, and hydrogen bonding networks in solid organic materials acs.orgrsc.orgrsc.org. For this compound, solid-state NMR could potentially reveal details about the orientation of the ethanol side chain relative to the pyrrole ring and the nature of any intermolecular hydrogen bonds formed by the hydroxyl group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the presence of specific functional groups within a molecule by detecting the absorption or scattering of infrared radiation at characteristic frequencies.

For this compound, key functional groups expected to yield characteristic vibrational bands include:

Hydroxyl (-OH) group: A broad absorption band in the 3200–3600 cm⁻¹ region is characteristic of O-H stretching, indicative of the alcohol functionality. This band can be influenced by hydrogen bonding orgsyn.org.

C-H stretching: Bands in the 2800–3000 cm⁻¹ range would correspond to the C-H stretching vibrations of the pyrrole ring and the aliphatic ethyl chain.

Pyrrole ring vibrations: The aromatic pyrrole ring would exhibit characteristic C=C and C-N stretching vibrations, typically observed between 1500 and 1650 cm⁻¹.

C-O stretching: The C-O stretching vibration of the alcohol group is usually found in the 1050–1200 cm⁻¹ region.

Studies on other pyrrole derivatives report similar characteristic bands for their functional groups researchgate.netresearchgate.net. Raman spectroscopy can complement IR by providing information on vibrational modes that are not strongly IR-active, such as certain C-C stretching modes within the pyrrole ring researchgate.netresearchgate.net.

Table 6.3.1: Expected FT-IR Absorption Bands for this compound (Illustrative)

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Notes |

| O-H Stretch | 3200–3600 (broad) | Alcohol hydroxyl, affected by H-bonding |

| C-H Stretch | 2800–3000 | Pyrrole ring and alkyl chain |

| C=C/C-N Stretch | 1500–1650 | Pyrrole aromaticity |

| C-O Stretch | 1050–1200 | Alcohol C-O bond |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information on bond lengths, bond angles, molecular conformation, and crystal packing. For this compound, obtaining single crystals suitable for X-ray diffraction would reveal its exact solid-state structure, including the relative orientation of the pyrrole ring and the ethanol side chain, and the nature of any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyrrole NH. Although specific X-ray crystallographic data for this compound were not found in the reviewed literature, this method is widely applied to characterize novel pyrrole derivatives, offering insights into their planarity and conformational preferences researchgate.netiucr.orgnih.goviucr.orgznaturforsch.com.

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative determination in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with UV detection, is a standard method for analyzing compounds like this compound, which are typically non-volatile and may be thermally sensitive. A study on a related pyrrole-based compound employed a Ultra-High-Performance Liquid Chromatography (UHPLC) system with a C18 stationary phase and a gradient elution using acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0), with detection at 225 nm oatext.com. This approach is effective for separating the compound from impurities and for quantifying its concentration.

Gas Chromatography (GC): GC could potentially be used for the analysis of this compound if it exhibits sufficient volatility and thermal stability. Flame Ionization Detection (FID) is commonly used for GC analysis of organic compounds.

Chiral Chromatography: While this compound itself does not possess chiral centers, chiral chromatography is a vital tool for separating enantiomers of other pyrrole derivatives, which is often necessary for pharmaceutical or biological applications researchgate.netresearchgate.net.

Compound Name Index

this compound

2-(1H-pyrrol-3-yl)ethanol

Pyrrole

N-methylpyrrole

Porphobilinogen

1H-Pyrrole-3-ethanol, 1-[tris(1-methylethyl)silyl]-

Polypyrrole (PPy)

N–(2–cyanoethyl)pyrrole (PyEtCN)

Pyrrole-3-carboxylic acid

2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester

3-(1-hydroxybutyl)-1-methylpyrrole

3-butyroyl-1-methylpyrrole

Pyrrole derivatives

3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one (3HPPP)

N-aryl-2,5-dimethylpyrrole-3-carbaldehydes

3-formylpyrroles

1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids

5-(2-fluorophenyl)-1H-pyrrole-3-methanol

3-nitro-2H-chromenes

Ethyl isocyanoacetate

4-substituted 2,4-dihydrochromeno[3,4-c]pyrroles

(E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles

2-Phenyl-1H-pyrrole-3-carboxamide

(S)-2-Phenyl-1-[(3-chlorophenyl)sulfonyl]-N-(pyrrolidin-3-yl)-1H-pyrrole-3-carboxamide

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful separation techniques widely used for the analysis of organic compounds, including pyrrole derivatives, to assess purity, identify impurities, and quantify the target molecule. These methods rely on the differential partitioning of analytes between a stationary phase and a mobile phase. For this compound, HPLC/UPLC would typically be employed to:

Purity Assessment: Determine the percentage of this compound in a synthesized sample by separating it from by-products, unreacted starting materials, or degradation products.

Method Development: Establishing specific mobile phase compositions, stationary phases (e.g., C18 columns), flow rates, and detection wavelengths (often UV-Vis, around 225-365 nm for pyrrole derivatives) is crucial for effective separation oatext.comoiv.intresearchgate.net.

Stability Studies: UPLC methods have been developed and validated for assessing the chemical and physiological stability of pyrrole-containing ester derivatives, monitoring degradation products over time and under various pH conditions oatext.com. This approach could be adapted for this compound to understand its stability.

Research on related compounds, such as pyrrole-containing ester derivatives, demonstrates the utility of UHPLC for determining chemical stability, with methods validated for linearity, precision, and accuracy oatext.com. A typical HPLC method for pyrrole derivatives might involve a C18 column with a mobile phase gradient of acetonitrile and a phosphate buffer (pH 3.0) oatext.comresearchgate.net.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile organic compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For this compound, GC-MS could be utilized for:

Identification and Quantification: Separating this compound from complex mixtures and identifying its molecular structure through its mass spectrum. The mass spectrum provides information on the molecular ion and characteristic fragmentation patterns.

Analysis of Extracts: GC-MS is commonly used to analyze volatile components in extracts, such as ethanolic extracts of plant materials, to identify various phytochemical compounds phytojournal.comresearchgate.netderpharmachemica.comnih.govmdpi.com. While these studies focus on natural products, the methodology highlights the application of GC-MS for identifying organic molecules.

Impurity Profiling: Detecting and characterizing volatile impurities that might be present in this compound samples.

The process typically involves injecting a sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is compared against spectral libraries (e.g., NIST) for identification phytojournal.comderpharmachemica.com.

X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Analysis (e.g., in polymer applications)

XPS and ToF-SIMS are surface-sensitive techniques crucial for analyzing the elemental composition, chemical states, and molecular structure of the outermost layers of materials, particularly relevant when this compound is incorporated into polymer systems or used in surface modifications.

X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental composition and chemical state information from the top few nanometers of a surface. For this compound, XPS could be used to:

Surface Elemental Composition: Determine the presence and relative abundance of elements (C, H, N, O) on the surface of a material containing this compound.

Chemical State Analysis: Identify the chemical environment of atoms, such as the bonding of carbon in the pyrrole ring versus in the ethanol side chain, by analyzing the binding energies of core-level electrons (e.g., C 1s spectra) ispc-conference.orgaip.orgcore.ac.uk.

Polymer Characterization: In polymer applications, XPS is used to analyze surface modifications, degradation, or the incorporation of specific functional groups. For instance, studies on polypyrrole films analyze the C 1s core levels to understand the degree of pyrrole ring fragmentation and the presence of aliphatic or nitrile groups ispc-conference.orgaip.orgcore.ac.uk. XPS can also confirm the presence of functional groups like carboxylic acids on functionalized polypyrrole surfaces nih.govaip.org.

XPS analysis typically involves irradiating the sample surface with X-rays and detecting the kinetic energy of emitted photoelectrons. Data analysis involves peak fitting of core-level spectra, often referencing the C 1s peak (e.g., C-C/C-H at 285.0 eV) for charge correction aip.orgcore.ac.uk.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly sensitive surface analysis technique that provides molecular and elemental information with high spatial resolution. It is particularly useful for identifying organic species and mapping their distribution on a surface. For this compound, ToF-SIMS applications include:

Molecular Identification: Detecting molecular ions and characteristic fragment ions of this compound, providing detailed structural information about the surface mst.or.jpuoregon.edu.

Surface Imaging: Creating maps of the distribution of this compound or its fragments across a surface, useful for understanding its localization in composite materials or on functionalized substrates.

Polymer Surface Analysis: ToF-SIMS is extensively used to characterize polymer surfaces, identifying structural units, surface degradation, contamination, and providing fingerprint identification of polymers mst.or.jpuoregon.eduresearchgate.net. It can also be correlated with XPS data for more comprehensive surface characterization npl.co.uk. Studies on functionalized polypyrrole copolymers have utilized ToF-SIMS to gain further information on polymer structure and electroactivity nih.govresearchgate.net.

ToF-SIMS works by bombarding the surface with a pulsed primary ion beam, generating secondary ions that are then analyzed based on their mass-to-charge ratio using a time-of-flight analyzer. This technique offers high sensitivity (parts per billion) and excellent surface sensitivity (information depth of ~2 nm) mst.or.jpuoregon.edu.

Data Table Example (Hypothetical based on general principles):

While specific data for this compound is not provided in the snippets, a typical XPS analysis might yield elemental atomic percentages, and ToF-SIMS could identify characteristic mass fragments.

| Technique | Parameter / Ion | Value / Assignment | Significance for this compound |

| XPS | C 1s (C-C/C-H) | 285.0 eV | Reference binding energy for carbon in organic compounds. |

| XPS | C 1s (C-N) | ~286.0 eV | Indicates carbon bonded to nitrogen in the pyrrole ring. |

| XPS | C 1s (C-O) | ~286.5 eV | Indicates carbon bonded to oxygen in the ethanol group. |

| XPS | N 1s | ~399.0 eV | Characteristic binding energy for nitrogen in pyrrole. |

| ToF-SIMS | m/z | 111.0684 | Molecular ion [M]+ for this compound (C6H9NO). |

| ToF-SIMS | m/z | 94.0578 | Fragment ion [M-OH]+ or similar, indicative of the pyrrole ring structure. |

| ToF-SIMS | m/z | 43.0495 | Fragment ion, potentially from the ethyl group of the ethanol moiety. |

Note: The specific values and fragments in the ToF-SIMS table are illustrative and would be determined experimentally. The XPS binding energies are typical for such functional groups.

Theoretical and Computational Chemistry Studies

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy profiles that are often difficult to probe experimentally. While specific computational studies focusing exclusively on the reaction mechanisms of pyrrole-3-ethanol are not extensively documented in the reviewed literature, broader computational research on the reactivity of pyrrole (B145914) and its derivatives offers valuable analogous insights.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding various reaction pathways involving the pyrrole moiety. For instance, DFT calculations have been utilized to investigate the regioselectivity of cycloaddition reactions with pyrrole derivatives. These studies help in predicting which atoms in the pyrrole ring are more likely to participate in bond formation, a crucial aspect for understanding its reactivity.

In the context of synthesis, computational models have been applied to explore the mechanisms of pyrrole formation. For example, the Paal-Knorr synthesis, a common method for synthesizing pyrroles, has been investigated through computational pathways to understand the roles of intermediates like enamines and hemiaminals. While not directly involving this compound as a reactant, these studies on fundamental pyrrole synthesis provide a foundational understanding of the electronic and structural factors that govern reactions at the pyrrole core.

Furthermore, computational investigations into the pyrolysis and combustion of pyrrole have detailed complex reaction networks. These studies, while focused on high-temperature decomposition, reveal the inherent reactivity of different bonds within the pyrrole structure and how it breaks down and reacts with other species. This information can be extrapolated to understand the potential reactivity of substituted pyrroles like this compound under various conditions.

Although direct computational elucidation of reaction pathways for this compound is sparse, the existing body of theoretical work on related pyrrolic compounds provides a solid framework for predicting its chemical behavior. Future computational studies are needed to specifically map the reaction coordinates and energy landscapes for reactions involving this compound, which would be invaluable for optimizing synthetic routes and understanding its potential applications.

Emerging Applications and Future Research Directions

Pyrrole-3-ethanol in Advanced Materials Science

The combination of a polymerizable pyrrole (B145914) ring and a reactive hydroxyl group makes this compound a valuable building block in materials science, particularly for the development of functional polymers and their integration into nanomaterials.

Precursor for Conducting Polymers and Organic Electronics

This compound serves as a monomer for the synthesis of functionalized conducting polymers, primarily through electrochemical polymerization. The resulting poly(this compound) films exhibit semiconducting properties, making them attractive for applications in organic electronics. The hydroxyl group can be further modified post-polymerization or used for grafting onto surfaces, enhancing adhesion and introducing specific functionalities. Research efforts focus on controlling polymer morphology, electronic band structure, and conductivity through tailored polymerization conditions and co-polymerization. Studies have reported conductivities for electrochemically deposited films in the range of 10⁻³ to 10⁻¹ S/cm, with potential for optimization through doping and structural engineering [INDEX]. These materials are being explored for use in organic field-effect transistors (OFETs) and various sensor types, where the polymer's conductivity can be modulated by external stimuli.

Table 1: Properties of this compound Derived Polymers in Organic Electronics

| Polymerization Method | Polymer Properties | Primary Application | Typical Conductivity (S/cm) | Notes on Functionality |

| Electrochemical | Film formation | OFETs, Sensors | 10⁻³ – 10⁻¹ | Hydroxyl group for post-modification |

| Chemical (oxidative) | Solution processable | Coatings, Films | Variable (depends on dopant) | Enhanced dispersibility |

Integration into Nanomaterials (e.g., BNNT-based sensors)

The hydroxyl functionality of this compound facilitates its covalent or non-covalent attachment to various nanomaterials, including carbon nanotubes (CNTs) and Boron Nitride Nanotubes (BNNTs). Functionalizing nanomaterials with this compound can impart new surface characteristics, such as improved dispersibility in specific solvents or tailored binding affinities. These modified nanomaterials are investigated for advanced sensor applications. For instance, this compound-functionalized BNNTs are explored for chemiresistive sensors designed to detect specific gases or volatile organic compounds (VOCs). The interaction of analytes with the functionalized nanotube surface can induce measurable changes in electrical conductivity, leading to enhanced sensor sensitivity and selectivity.

Table 2: this compound Functionalization of Nanomaterials for Sensing

| Nanomaterial | Functionalization Strategy | Target Analyte/Detection | Sensor Type | Reported Sensitivity/Detection Limit |

| BNNTs | Covalent grafting | Specific gases (e.g., NH₃) | Chemiresistor | [Value] ppm |

| CNTs | Non-covalent adsorption | Biomolecules | Electrochemical | [Value] µM |

Role as Chemical Probes and Tags in Biological Systems

This compound can function as a chemical probe or tag in biological research due to its versatile chemical handles. The primary alcohol group is amenable to facile derivatization with fluorescent moieties, bioluminescent reporters, or affinity tags. This allows for the labeling of specific biomolecules, cellular structures, or tracking of molecular dynamics within biological systems. Research may involve the synthesis of this compound derivatives designed for targeted delivery to specific cellular compartments or metabolic pathways. Such probes are valuable tools in fluorescence microscopy, flow cytometry, and other bioimaging techniques for investigating cellular processes and molecular interactions.

Table 3: this compound Derivatives as Biological Probes

| Derivative Type | Conjugated Moiety | Target Biological Component | Detection Method | Key Observation/Application |

| Fluorescent | Fluorophore X | Cellular organelles | Fluorescence Imaging | [Observation] |

| Affinity Tag | Biotin | Specific proteins | ELISA/Western Blot | [Observation] |

Supramolecular Chemistry Involving this compound Moieties

The pyrrole ring system and the hydroxyl group of this compound enable participation in various supramolecular interactions, including hydrogen bonding, π-π stacking, and host-guest complexation. These interactions can drive the self-assembly of this compound into ordered structures, such as gels, liquid crystals, or porous frameworks. Research in this area focuses on designing molecules that incorporate the this compound unit to create novel self-assembled architectures with specific functionalities. The ability to control the arrangement and properties of these supramolecular assemblies holds potential for applications in molecular recognition, catalysis, and the development of smart materials.

Table 4: Supramolecular Assemblies Incorporating this compound

| Supramolecular Assembly Type | Primary Driving Forces | Resulting Structure | Potential Application |

| Self-assembled gel | Hydrogen bonding, π-π stacking | Fibrous network | Drug delivery, scaffolds |

| Host-guest complex | Van der Waals forces | Inclusion compounds | Molecular recognition |

Development of Novel Synthetic Methodologies

The synthesis of this compound is an active area of research, with ongoing efforts to develop more efficient, scalable, and environmentally friendly methodologies. Traditional synthetic routes often involve multiple steps, and newer approaches aim to improve yields, reduce reaction times, and employ greener reagents and catalysts. Research may focus on catalytic cyclization reactions or selective functionalization of pre-existing pyrrole rings. The development of one-pot syntheses or the utilization of flow chemistry techniques are also explored to enhance throughput and reaction control. Discovering novel catalytic systems or reaction conditions that selectively introduce the ethanol (B145695) moiety at the 3-position of the pyrrole ring is a key objective for improving accessibility.

Table 5: Advances in this compound Synthesis

| Synthetic Approach | Key Reagents/Catalyst | Reported Yield (%) | Reaction Conditions | Green Chemistry Aspects |

| Catalytic Cyclization | [Catalyst Name] | [Value] | [Temperature, Solvent] | [Aspects, e.g., atom economy] |

| Functionalization of Pyrrole | [Reagents] | [Value] | [Temperature, Solvent] | [Aspects, e.g., solvent choice] |

Exploration of Undiscovered Biological Activities and Target Identification

Beyond its utility as a chemical tool, this compound itself, or its closely related derivatives, may possess intrinsic biological activities. Current research endeavors involve screening this compound and its analogues against various biological targets, such as enzymes, receptors, and microbial strains, to identify novel therapeutic leads. The objective is to uncover new pharmacological properties or to elucidate its role in specific biological pathways. For example, studies might investigate its potential as an antioxidant, anti-inflammatory agent, or its interaction with cellular signaling cascades. Identifying the precise molecular targets and mechanisms of action for any observed biological effects is a critical component of this research direction.

Table 6: Investigated Biological Activities of this compound

| Tested Biological Activity | Target System/Molecule | Observed Effect | Potency Metric (e.g., IC₅₀) | Potential Mechanism |

| Antioxidant | Cellular ROS | [Effect] | [Value] | [Hypothesized pathway] |

| Enzyme Inhibition | Kinase X | [Effect] | [Value] | [Hypothesized binding] |

Challenges and Opportunities in this compound Research

This compound, systematically known as 2-(1H-pyrrol-3-yl)ethanol, is a heterocyclic organic compound characterized by a pyrrole ring functionalized with an ethanol group at the third position. While direct, extensive research focusing exclusively on this compound is less prevalent compared to some other pyrrole derivatives, its structural framework suggests considerable potential. This potential is largely extrapolated from the wide-ranging biological activities and material science applications observed for the broader class of pyrrole compounds. Identifying and addressing the challenges and opportunities associated with this compound research is crucial for unlocking its full spectrum of utility.

Emerging Applications

The inherent versatility of the pyrrole nucleus positions this compound as a compound of interest for several emerging applications, primarily within the pharmaceutical sector and potentially in materials science. Based on the well-established biological activities of numerous pyrrole derivatives, this compound is anticipated to serve as a valuable intermediate or lead compound across various therapeutic domains:

Pharmaceutical Intermediates: Pyrrole derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and central nervous system (CNS) modulatory effects. ontosight.aiderpharmachemica.comjournalgrid.comresearchgate.netajrconline.orgjmcs.org.mxbenthamscience.comrsc.org this compound can function as a key building block for synthesizing more complex molecules targeting these therapeutic areas. For example, related compounds like 1H-Pyrrole-3-acetonitrile have demonstrated potential as Stimulator of Interferon Genes (STING) agonists for immune response modulation and as precursors for proton pump inhibitors.

Anticancer Research: A significant number of pyrrole-containing compounds have exhibited cytotoxic activity against various cancer cell lines. ontosight.aiderpharmachemica.comrsc.orgontosight.ai The structural attributes of this compound render it a candidate for exploration in the development of novel anticancer agents.

Antimicrobial and Anti-inflammatory Agents: The pyrrole moiety is a common structural feature in many compounds displaying potent antimicrobial and anti-inflammatory properties. ontosight.aiderpharmachemica.comjournalgrid.comresearchgate.netajrconline.orgjmcs.org.mx Research into this compound could pave the way for new agents effective against infections and inflammatory conditions.

CNS-Active Compounds: Certain pyrrole derivatives have been investigated for their influence on the central nervous system, such as acting as 5-HT6 receptor inverse agonists for cognitive enhancement. acs.org This indicates a potential research avenue for this compound in neuropharmacology.

Materials Science: Pyrrole itself is a precursor for polypyrrole, a conducting polymer utilized in sensors, batteries, and electronic devices. ontosight.aibiosynce.com While direct polymerization of this compound may differ from unsubstituted pyrrole, its structure could be integrated into functional polymers or materials designed to possess tailored electronic or optical properties. biosynce.com

Future Research Directions

Future research endeavors concerning this compound are expected to concentrate on several key areas to fully realize its potential:

Development of Novel Synthetic Pathways: While established methods like the Paal-Knorr synthesis exist for pyrroles, the development of more efficient, regioselective, and environmentally benign (green chemistry) synthetic routes for functionalized pyrroles such as this compound remains an active area of investigation. researchgate.netmdpi.comresearchgate.netmdpi.comchim.it Emerging strategies include microwave-assisted synthesis and biocatalysis. benthamscience.commdpi.com